Cas no 36069-45-1 (Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI))

Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI) structure
36069-45-1 structure
Nome del prodotto:Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI)
Numero CAS:36069-45-1
MF:C29H47NO3
MW:457.688389062881
CID:306254
PubChem ID:21575037

Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI)
    • (3beta,16alpha,17beta)-3-Hydroxy-17-{(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl}androst-5-en-16-yl acetate
    • alkaloid Q
    • androst-5-ene-3,16-diol, 17-[(1S)-1-[(2S,5S)-5-methyl-2-piperidinyl]ethyl]-, 16-acetate, (3beta,16alpha,17beta)-
    • ZVYUDNWAHWVPPN-WGMPUXNISA-N
    • DTXSID30189650
    • PREGN-5-ENE-3,16-DIOL, 20-((2S,5S)-5-METHYL-2-PIPERIDINYL)-, 16-ACETATE, (3.BETA.,16.ALPHA.,20S)-
    • Veratraman-3,11-diol, 12,13-dihydro-, 11-acetate, (3beta,11alpha,12beta,13beta)-
    • Q6933852
    • Alkaloid Q, from veratrum californicum
    • 36069-45-1
    • 3-Hydroxy-20-(5-methyl-2-piperidinyl)pregn-5-en-16-yl acetate #
    • UNII-Q683N7457H
    • HSDB 3514
    • (22S,25S)-22,26-Epiminocholest-5-ene-3.beta.,16.alpha.-diol 16-acetate
    • SCHEMBL335841
    • Teinemine 16-acetate
    • MULDAMINE
    • [(3S,8S,9S,10R,13S,14S,16R,17R)-3-hydroxy-10,13-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate
    • Q683N7457H
    • Inchi: InChI=1S/C29H47NO3/c1-17-6-9-25(30-16-17)18(2)27-26(33-19(3)31)15-24-22-8-7-20-14-21(32)10-12-28(20,4)23(22)11-13-29(24,27)5/h7,17-18,21-27,30,32H,6,8-16H2,1-5H3/t17-,18+,21-,22+,23-,24-,25-,26+,27?,28-,29-/m0/s1
    • Chiave InChI: ZVYUDNWAHWVPPN-CKKUBARESA-N
    • Sorrisi: C[C@H]1CC[C@@H]([C@H](C2[C@H](OC(=O)C)C[C@H]3[C@@H]4CC=C5C[C@H](CC[C@]5(C)[C@H]4CC[C@]23C)O)C)NC1

Proprietà calcolate

  • Massa esatta: 457.35581
  • Massa monoisotopica: 457.35559436g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 4
  • Complessità: 794
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 11
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.7
  • Superficie polare topologica: 58.6Ų

Proprietà sperimentali

  • Densità: 1.0275 (rough estimate)
  • Punto di fusione: 210.5°C
  • Punto di ebollizione: 564.13°C (rough estimate)
  • Indice di rifrazione: 1.6310 (estimate)
  • PSA: 58.56

Pregn-5-ene-3,16-diol,20-[(2S,5S)-5-methyl-2-piperidinyl]-, 16-acetate, (3b,16a,20S)- (9CI) Letteratura correlata

Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.